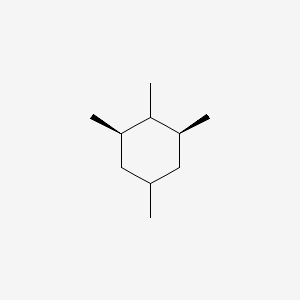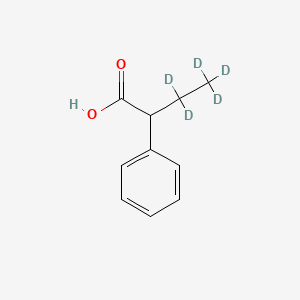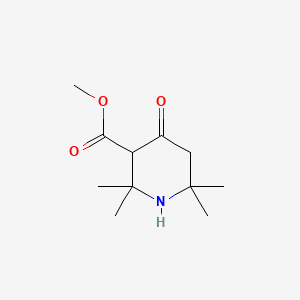
EINECS 243-419-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 243-419-6, also known as 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone, is a chemical compound with the molecular formula C11H14O2 and a molecular weight of 178.231 g/mol . This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. It is likely that large-scale synthesis would follow similar routes as laboratory synthesis but optimized for higher yields and purity. This may involve the use of specialized catalysts, solvents, and reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone involves its interaction with molecular targets and pathways within cells. The quinone moiety can participate in redox reactions, potentially affecting cellular oxidative stress and signaling pathways. Specific molecular targets and pathways are not well-characterized but may include enzymes and proteins involved in redox regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-trichloro-1-phenylethanol: (EINECS 217-887-7)
Ethyl pentanoate: (EINECS 208-726-1)
2-heptanone: (EINECS 203-767-1)
Uniqueness
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-quinone is unique due to its specific structure and functional groups, which confer distinct chemical reactivity and potential biological activity. Its quinone moiety is particularly notable for its redox properties, which are not present in many similar compounds.
Propriétés
Numéro CAS |
19899-32-2 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 |
Nom IUPAC |
(1R,3S)-1,2,3,5-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-7-5-8(2)10(4)9(3)6-7/h7-10H,5-6H2,1-4H3/t7?,8-,9+,10? |
Clé InChI |
HLPYGMSCWOQRJN-XWJSGITJSA-N |
SMILES |
CC1CC(C(C(C1)C)C)C |
Synonymes |
(1alpha,2alpha,3alpha,5beta)-1,2,3,5-tetramethylcyclohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5H-Pyrido[3,2-b]azepine-6,9-(7H,8H)-dione](/img/structure/B564746.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)



![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B564757.png)





![3-[[methoxy(dimethyl)silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate](/img/structure/B564767.png)
